4-[2-(Piperazin-1-yl)acetyl]benzonitrile
Description
4-[2-(Piperazin-1-yl)acetyl]benzonitrile (IUPAC name: 2-{4-[2-(benzyloxy)acetyl]piperazin-1-yl}benzonitrile), also known as VU0364289, is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It was developed through optimization of a high-throughput screening (HTS) hit and exhibits robust cooperativity with glutamate, enhancing receptor activity in preclinical models . The compound demonstrates favorable pharmacokinetic properties, including solubility and blood-brain barrier penetration, making it suitable for in vivo studies. Its efficacy spans antipsychotic-like activity, cognition enhancement, and correction of N-methyl-D-aspartate receptor (NMDAR) hypofunction, positioning it as a candidate for schizophrenia treatment .
Properties
CAS No. |
1240565-26-7 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(2-piperazin-1-ylacetyl)benzonitrile |
InChI |
InChI=1S/C13H15N3O/c14-9-11-1-3-12(4-2-11)13(17)10-16-7-5-15-6-8-16/h1-4,15H,5-8,10H2 |
InChI Key |
FOBOVSOWJJHSKN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-[2-(Piperazin-1-yl)acetyl]benzonitrile, emphasizing structural variations, pharmacological targets, and therapeutic applications:
Structural-Activity Relationship (SAR) Insights
- Piperazine Core : Essential for mGlu5 PAM activity. Modifications to the N-aryl group (e.g., fluorophenyl in DPFE or chlorophenyl in CPPZ) influence potency and cooperativity .
- Acetyl Linker : The 2-acetyloxy moiety in VU0364289 and DPFE enhances solubility and bioavailability compared to bulkier substituents in other analogs .
- Benzonitrile vs. Heterocycles : Replacement with pyridine (CPPZ) or indole (Donitriptan) shifts target specificity. Benzonitrile optimizes mGlu5 binding, while indole derivatives target serotonin receptors .
- Fluorination : Fluorinated analogs (DPFE, CPPZ) exhibit improved metabolic stability and CNS penetration .
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